molecular formula C14H22N2O B1582195 1-(4-Phenoxybutyl)piperazine CAS No. 92493-11-3

1-(4-Phenoxybutyl)piperazine

Cat. No.: B1582195
CAS No.: 92493-11-3
M. Wt: 234.34 g/mol
InChI Key: DYNWNUHSYNOCEW-UHFFFAOYSA-N
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Description

1-(4-Phenoxybutyl)piperazine is an organic compound with the molecular formula C14H22N2O. It consists of a piperazine ring substituted with a 4-phenoxybutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenoxybutyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-phenoxybutyl chloride under basic conditions. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenoxybutyl)piperazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Phenoxybutyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 1-(4-Phenoxybutyl)piperazine involves its interaction with specific molecular targets. It is known to bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in the inhibition of neurotransmission. This mechanism is similar to that of other piperazine derivatives, which are used as anthelmintic agents .

Comparison with Similar Compounds

Uniqueness: 1-(4-Phenoxybutyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxybutyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-(4-phenoxybutyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-6-14(7-3-1)17-13-5-4-10-16-11-8-15-9-12-16/h1-3,6-7,15H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNWNUHSYNOCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328359
Record name 1-(4-phenoxybutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92493-11-3
Record name 1-(4-phenoxybutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92493-11-3
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Synthesis routes and methods I

Procedure details

A mixture of 45.8 g (0.2 moles) of 4-phenoxybutyl bromide and 45.6 g (0.4 moles) of 1-formylpiperazine in 500 ml of 2-propanol was heated at reflux for 18 hours. The mixture was cooled and filtered. The filter was washed with 2-propanol and the filtrate was evaporated to a paste in vacuo. Water was added and the mixture was extracted three times with 200 ml portions of chloroform. The extracts were combined and evaporated to dryness. Then 250 ml of 5N sodium hydroxide was added to the residue. The mixture was refluxed for 18 hours with stirring, cooled and extracted twice with 250 ml portions of chloroform. The extracts were combined, dried over magnisium sulfate and evaporated to an oil. The oil was distilled bp 153°-156° C./0.05 mm of mercury and gave 33.4 g of 1-(4-phenoxybutyl)piperazine as a colorless liquid which crystallized on standing, mp 35°-36° C.
Quantity
45.8 g
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45.6 g
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500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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